

# Application Note: Spectrophotometric Determination of Enolicam in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: *Enolicam*

Cat. No.: *B1505830*

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## Introduction

**Enolicam**, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, is primarily utilized for its analgesic and antipyretic properties. The therapeutic efficacy of **Enolicam** is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Given its importance in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis, it is crucial to have a simple, rapid, and cost-effective analytical method for its quantification in pharmaceutical dosage forms. This application note details a validated UV-Visible spectrophotometric method for the determination of **Enolicam** in its bulk and formulated forms.

## Principle

The method is based on the principle that the enolic moiety within the oxicam structure exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. In an alkaline medium, such as a sodium carbonate solution, the chromophore of the **Enolicam** molecule is enhanced, leading to a distinct absorption maximum that can be quantified. The absorbance of the resulting solution is directly proportional to the concentration of **Enolicam**, following the Beer-Lambert law. This relationship allows for the accurate determination of the drug concentration in an unknown sample by comparing its absorbance to a standard calibration curve.

## Materials and Methods

### 3.1. Instrumentation

- A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes was used for all absorbance measurements.
- Analytical balance (0.0001 g sensitivity)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Sonicator

### 3.2. Reagents and Chemicals

- **Enolicam** reference standard (pharmaceutical grade)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ), analytical reagent grade
- Methanol, HPLC grade
- Distilled water
- Commercially available **Enolicam** tablets

### 3.3. Preparation of Solutions

- 10% w/v Sodium Carbonate Solution (Solvent): 10 g of anhydrous sodium carbonate was dissolved in 100 mL of distilled water.
- Standard Stock Solution (100  $\mu\text{g/mL}$ ): 10 mg of **Enolicam** reference standard was accurately weighed and transferred to a 100 mL volumetric flask. A small amount of methanol was added to dissolve the standard, and the volume was made up to the mark with the 10% sodium carbonate solution.
- Working Standard Solutions: Aliquots from the standard stock solution were further diluted with the 10% sodium carbonate solution to obtain concentrations in the range of 5-30  $\mu\text{g/mL}$ .

## Experimental Protocols

### 4.1. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

A working standard solution of **Enolicam** (e.g., 20  $\mu\text{g/mL}$ ) was prepared in 10% sodium carbonate solution. The solution was scanned in the UV region from 400 nm to 200 nm against a blank of 10% sodium carbonate solution. The wavelength at which the maximum absorbance was observed was recorded as the  $\lambda_{\text{max}}$ . For oxicam derivatives like meloxicam, the  $\lambda_{\text{max}}$  in a basic medium is typically around 362 nm<sup>[1]</sup>.

### 4.2. Preparation of Calibration Curve

A series of working standard solutions with concentrations ranging from 5 to 30  $\mu\text{g/mL}$  were prepared from the stock solution. The absorbance of each solution was measured at the predetermined  $\lambda_{\text{max}}$  (e.g., 362 nm) against the 10% sodium carbonate solution as a blank. A calibration curve was then constructed by plotting absorbance versus concentration. The linearity of the method was assessed by calculating the correlation coefficient ( $r^2$ ) of the calibration curve.

### 4.3. Preparation of Sample Solution (from Tablets)

Twenty tablets of **Enolicam** were weighed to determine the average weight and then finely powdered. A quantity of the powder equivalent to 10 mg of **Enolicam** was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of the 10% sodium carbonate solution was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the drug. The solution was then filtered through a Whatman filter paper (No. 41), and the filtrate was collected. The volume was made up to 100 mL with the same solvent to obtain a stock sample solution. An appropriate aliquot from this stock solution was further diluted to obtain a final concentration within the linearity range.

### 4.4. Assay of **Enolicam** in Tablets

The absorbance of the final sample solution was measured at the  $\lambda_{\text{max}}$ . The concentration of **Enolicam** in the sample solution was determined using the regression equation from the calibration curve. The amount of **Enolicam** per tablet was then calculated.

## Method Validation

The developed spectrophotometric method was validated as per the International Council for Harmonisation (ICH) guidelines for the following parameters:

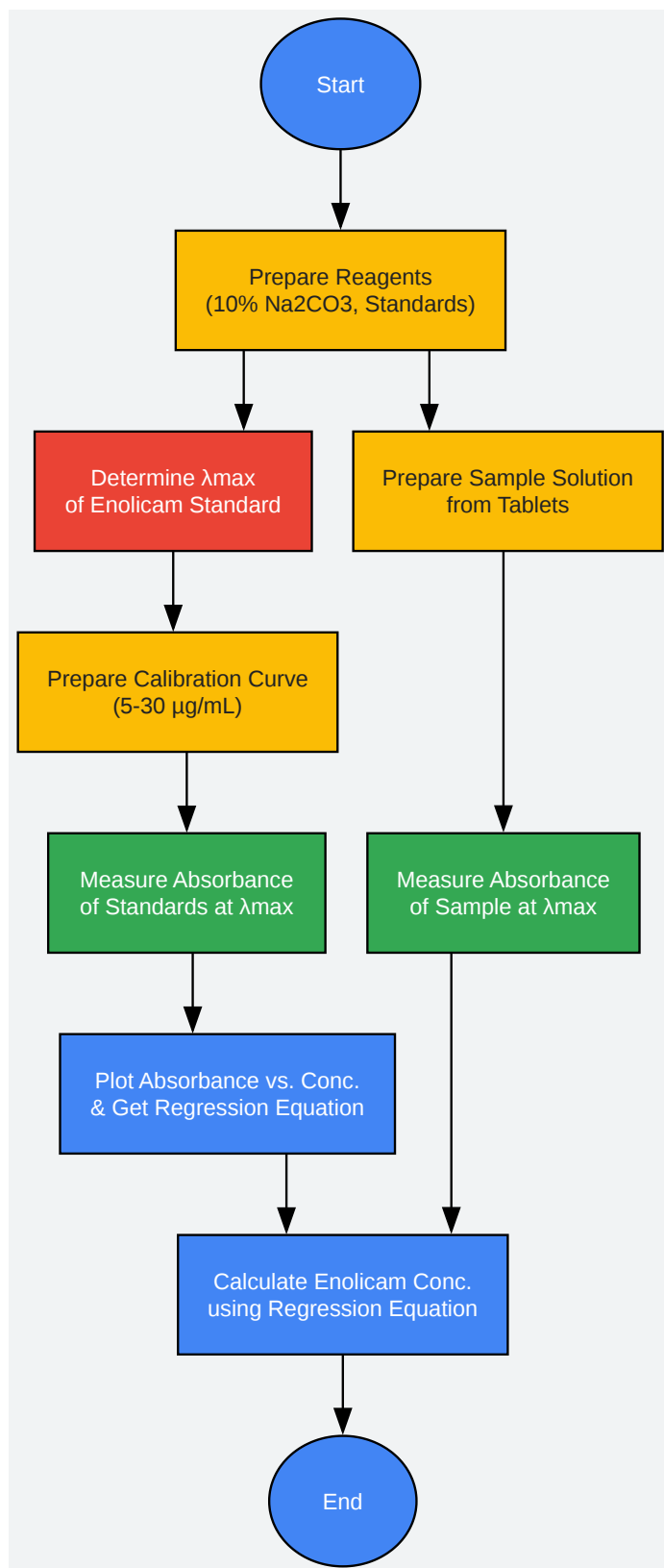
- **Linearity:** The linearity was evaluated by analyzing a series of standard solutions at different concentrations.
- **Accuracy:** The accuracy of the method was determined by performing recovery studies using the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120%).
- **Precision:** The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the results, expressed as the relative standard deviation (%RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

## Data Presentation

The quantitative data for the spectrophotometric determination of **Enolicam** is summarized in the table below.

Parameter	Result
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	362 nm
Linearity Range	5 - 30 $\mu\text{g/mL}$
Regression Equation ( $y = mx + c$ )	$y = 0.045x + 0.002$
Correlation Coefficient ( $r^2$ )	0.999
Accuracy (% Recovery)	99.5% - 101.2%
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.5 $\mu\text{g/mL}$

## Visualization of Experimental Workflow



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Caption: Experimental workflow for spectrophotometric determination of **Enolicam**.

## Conclusion

The developed UV-Visible spectrophotometric method is simple, rapid, accurate, precise, and cost-effective for the routine quality control analysis of **Enolicam** in pharmaceutical formulations. The method does not require any complex sample preparation, making it suitable for high-throughput analysis in industrial settings. The validation parameters were all within the acceptable limits as per ICH guidelines, confirming the reliability of the method.

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## References

- 1. mdpi.com [mdpi.com]
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